2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a unique combination of chloro, fluoro, and nitrile functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyridine, followed by the introduction of the chloro and fluoro groups through halogenation reactions. The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogenating agents like chlorine (Cl2) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(3-fluorophenyl)pyridine: A simpler analog lacking the cyclopenta[b]pyridine structure.
4-(3-Fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but without the chloro substituent.
2-Chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but without the fluoro substituent.
Uniqueness
The unique combination of chloro, fluoro, and nitrile groups in 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H10ClFN2 |
---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2/c16-15-12(8-18)14(9-3-1-4-10(17)7-9)11-5-2-6-13(11)19-15/h1,3-4,7H,2,5-6H2 |
InChI Key |
ZAFULDMANVUIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC(=CC=C3)F)C#N)Cl |
Origin of Product |
United States |
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